ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a cyclohexanecarboxamido group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Cyclohexanecarboxamido Group: This step involves the reaction of the thiadiazole intermediate with cyclohexanecarboxylic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Esterification: The final step is the esterification of the thiadiazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, sodium ethoxide, methanol, ethanol.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions and proteins, influencing their function and stability.
Comparison with Similar Compounds
ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives, such as:
Ethyl 2-((5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a phenyl group instead of a cyclohexane group.
Ethyl 2-((5-(methylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)acetate: Contains a methyl group instead of a cyclohexane group.
Ethyl 2-((5-(benzylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)acetate: Features a benzyl group in place of the cyclohexane group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-2-19-10(17)8-20-13-16-15-12(21-13)14-11(18)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFQXFYWSEMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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